molecular formula C8H10BrNO3 B15135883 6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione

6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione

Cat. No.: B15135883
M. Wt: 248.07 g/mol
InChI Key: LFXMPFQFHGOJNU-UHFFFAOYSA-N
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Description

6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione is a complex organic compound with a unique structure that includes a bromine atom and a hexahydrobenzo[e][1,3]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione typically involves multiple steps, including bromination and cyclization reactions. One common method involves the bromination of a precursor compound followed by cyclization to form the oxazine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often focus on minimizing byproducts and maximizing yield through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazine ring system play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Chloro-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    6-Fluoro-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione: Contains a fluorine atom, which can significantly alter its reactivity and interactions.

Uniqueness

The presence of the bromine atom in 6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10BrNO3

Molecular Weight

248.07 g/mol

IUPAC Name

6-bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione

InChI

InChI=1S/C8H10BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h4-6H,1-3H2,(H,10,11,12)

InChI Key

LFXMPFQFHGOJNU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Br)C(=O)NC(=O)O2

Origin of Product

United States

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